

# Tris(trimethylsilyl)amine chemical properties and reactivity

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## Compound of Interest

Compound Name: *Tris(trimethylsilyl)amine*

Cat. No.: *B075434*

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An In-depth Technical Guide to **Tris(trimethylsilyl)amine**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tris(trimethylsilyl)amine**,  $((\text{CH}_3)_3\text{Si})_3\text{N}$ , also known as Nonamethyltrisilazane, is a sterically hindered, non-nucleophilic amine with significant applications in organic synthesis, materials science, and as a key intermediate in chemical nitrogen fixation. Its unique structure, featuring a central nitrogen atom bonded to three bulky trimethylsilyl groups, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed reactivity profiles, established experimental protocols, and essential safety information.

## Chemical and Physical Properties

**Tris(trimethylsilyl)amine** is a colorless, waxy solid at room temperature. It is stable in the presence of water and bases but is readily cleaved by acids or alcohols, which break the Si-N bond to form ammonia. Its solubility in nonpolar organic solvents makes it a versatile reagent in various reaction media.

Table 1: Physical and Chemical Properties of **Tris(trimethylsilyl)amine**

Property	Value	Reference(s)
IUPAC Name	<b>1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamin e</b>	
Synonyms	Nonamethyltrisilazane, Nitrilotris(trimethylsilane)	
CAS Number	1586-73-8	
Molecular Formula	C <sub>9</sub> H <sub>27</sub> NSi <sub>3</sub>	
Molar Mass	233.57 g/mol	
Appearance	Waxy solid, white crystals	
Melting Point	67–69 °C	
Boiling Point	215 °C (at 760 mmHg) 85 °C (at 13 mmHg) 72 °C (at 10 mmHg)	

| Ionization Energy | 8.60 eV | |

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **Tris(trimethylsilyl)amine**. While detailed spectra are often proprietary, typical data from various techniques are available through spectral databases.

Table 2: Key Spectroscopic Data for **Tris(trimethylsilyl)amine**

Technique	Description	Reference(s)
Mass Spec (EI)	<b>The electron ionization mass spectrum is available for fragmentation analysis.</b>	
FTIR	Infrared spectroscopy can identify characteristic Si-N and Si-C bond vibrations.	

| NMR ( $^{13}\text{C}$ ,  $^{29}\text{Si}$ ) | NMR spectroscopy provides detailed structural information. Both  $^{13}\text{C}$  and  $^{29}\text{Si}$  NMR data are available. ||

## Synthesis and Experimental Protocols

Direct synthesis from ammonia and trimethylchlorosilane (TMS-Cl) is ineffective, as the reaction halts at the formation of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS). More successful, higher-yield syntheses involve the use of silylamides or lithium nitride.

### Protocol 1: Synthesis from Sodium Hexamethyldisilazide

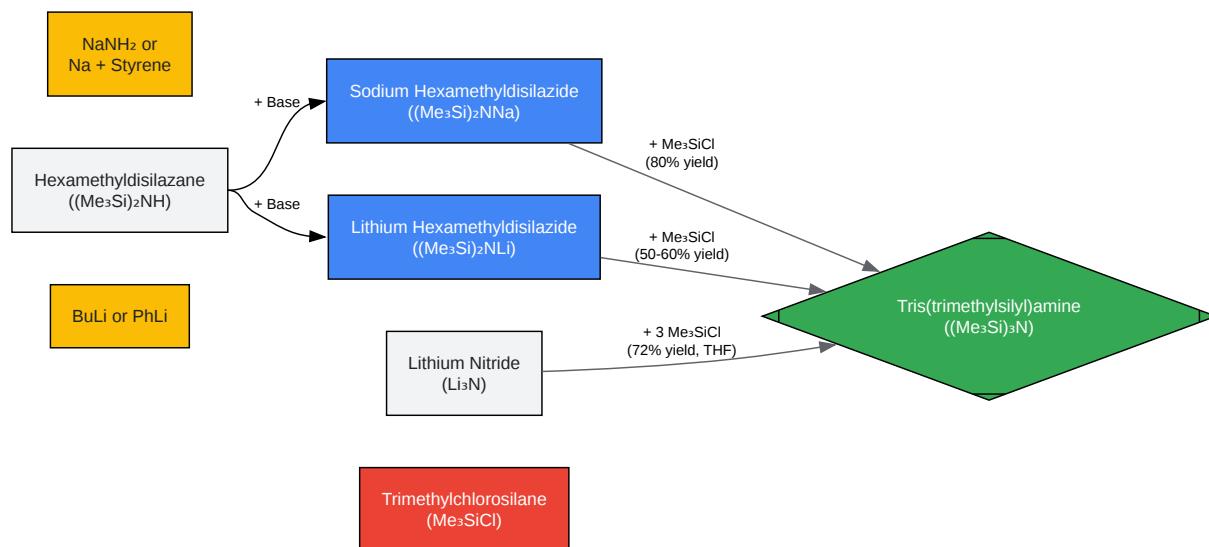
This method provides a high yield of the desired product.

- Prepare Sodium Hexamethyldisilazide (NaHMDS): React hexamethyldisilazane (HMDS) with a strong sodium base like sodium amide ( $\text{NaNH}_2$ ) or sodium metal in the presence of styrene.
- Reaction with TMS-Cl: Add trimethylchlorosilane (TMS-Cl) to the prepared NaHMDS solution.
- Workup and Isolation: The reaction mixture is worked up to remove sodium chloride byproduct and the solvent is removed under reduced pressure to yield **Tris(trimethylsilyl)amine**.
  - Reported Yield: 80%

## Protocol 2: Synthesis from Lithium Nitride

This one-pot reaction offers a convenient route to the target molecule.

- Reaction Setup: In a dry flask under an inert atmosphere, suspend lithium nitride ( $\text{Li}_3\text{N}$ ) in anhydrous tetrahydrofuran (THF).
- Addition of TMS-Cl: Slowly add trimethylchlorosilane (TMS-Cl) to the suspension.
- Reflux and Isolation: The mixture is typically stirred and may be heated to drive the reaction to completion. After filtration to remove lithium chloride and evaporation of the solvent, the product is isolated.
  - Reported Yield: 72%



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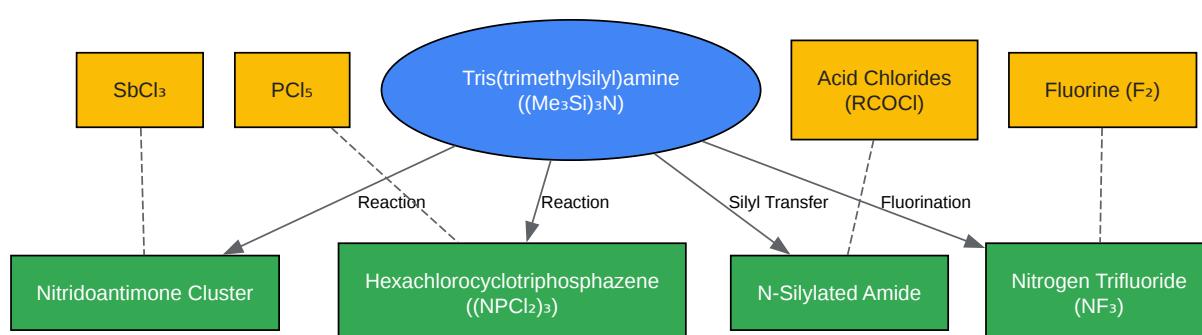
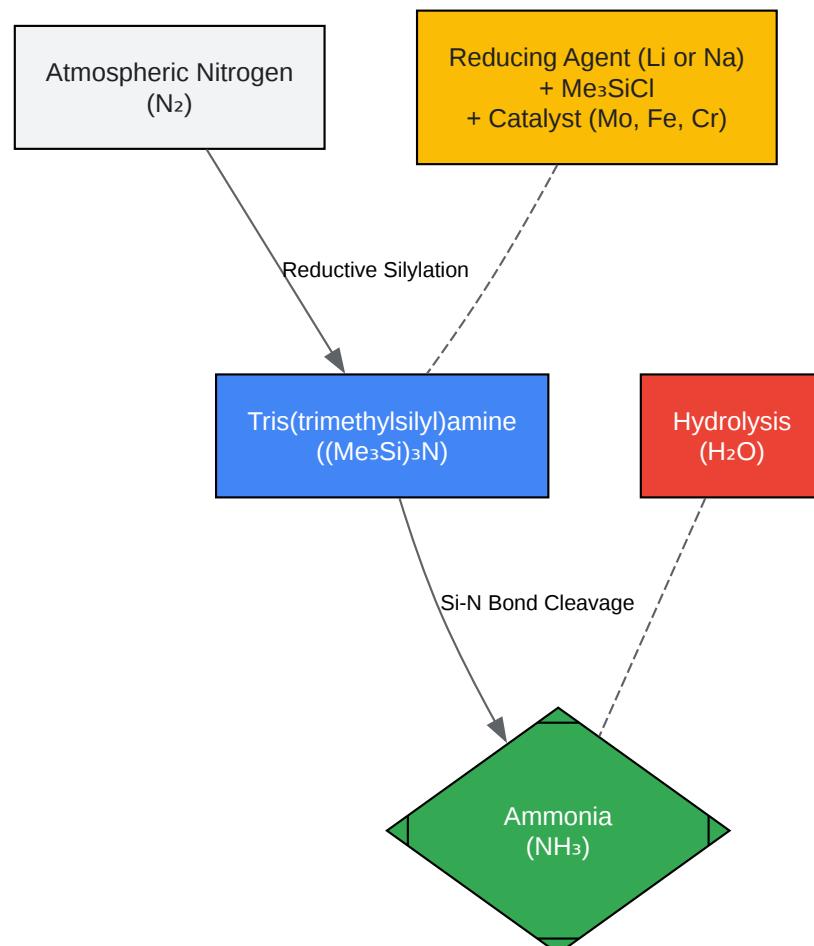
Caption: Synthetic routes to **Tris(trimethylsilyl)amine**.

## Reactivity and Applications

The reactivity of **Tris(trimethylsilyl)amine** is dominated by its steric bulk and the nature of the Si-N bond. It is a poor nucleophile but serves as an effective silylating agent and a precursor in various synthetic applications.

## Role in Chemical Nitrogen Fixation

**Tris(trimethylsilyl)amine** is a cornerstone intermediate in the reductive silylation of atmospheric dinitrogen ( $N_2$ ), a process that mimics biological nitrogen fixation under ambient conditions. This contrasts with the industrial Haber-Bosch process, which requires high temperatures and pressures. In this chemical approach,  $N_2$  is reduced by an alkali metal (like lithium or sodium) in the presence of a transition metal catalyst and TMS-Cl. The resulting **Tris(trimethylsilyl)amine** can then be easily hydrolyzed to produce ammonia.



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